![molecular formula C9H6N2O4 B035554 4-(Cyanomethyl)-3-nitrobenzoic acid CAS No. 104825-24-3](/img/structure/B35554.png)
4-(Cyanomethyl)-3-nitrobenzoic acid
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Overview
Description
4-(Cyanomethyl)-3-nitrobenzoic acid (CNB) is a chemical compound that has been widely studied for its potential applications in scientific research. It is a versatile molecule that can be used in a variety of ways, from synthesizing other compounds to studying biological mechanisms.
Mechanism of Action
The mechanism of action of 4-(Cyanomethyl)-3-nitrobenzoic acid is not well understood, but it is believed to act as a weak acid and to form hydrogen bonds with other molecules. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
4-(Cyanomethyl)-3-nitrobenzoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, such as Staphylococcus aureus, and to have antifungal activity. It has also been shown to have antioxidant activity, which may make it useful in preventing oxidative damage to cells.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(Cyanomethyl)-3-nitrobenzoic acid in lab experiments is that it is relatively easy to synthesize and purify. It is also a versatile molecule that can be used in a variety of ways. However, one limitation is that its mechanism of action is not well understood, which makes it difficult to predict its effects in certain situations.
Future Directions
There are many potential future directions for research on 4-(Cyanomethyl)-3-nitrobenzoic acid. One area of interest is its potential as an anti-inflammatory agent. Another area of interest is its potential as a fluorescent dye for imaging biological structures and processes. Additionally, further research is needed to fully understand its mechanism of action and its effects on different biological systems.
Synthesis Methods
4-(Cyanomethyl)-3-nitrobenzoic acid is typically synthesized through a multistep process involving the reaction of 3-nitrobenzoic acid with cyanomethyl bromide. The reaction is typically carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is then purified through recrystallization, yielding pure 4-(Cyanomethyl)-3-nitrobenzoic acid.
Scientific Research Applications
4-(Cyanomethyl)-3-nitrobenzoic acid has a wide range of applications in scientific research. It has been used as a starting material for the synthesis of other compounds, such as 4-(methylsulfonyl)-3-nitrobenzoic acid, which has been shown to have potential as an anti-inflammatory agent. 4-(Cyanomethyl)-3-nitrobenzoic acid has also been used in the synthesis of fluorescent dyes, which can be used for imaging biological structures and processes.
properties
CAS RN |
104825-24-3 |
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Product Name |
4-(Cyanomethyl)-3-nitrobenzoic acid |
Molecular Formula |
C9H6N2O4 |
Molecular Weight |
206.15 g/mol |
IUPAC Name |
4-(cyanomethyl)-3-nitrobenzoic acid |
InChI |
InChI=1S/C9H6N2O4/c10-4-3-6-1-2-7(9(12)13)5-8(6)11(14)15/h1-2,5H,3H2,(H,12,13) |
InChI Key |
HQHZVVKSBBDASG-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])CC#N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])CC#N |
synonyms |
Benzoic acid, 4-(cyanomethyl)-3-nitro- (9CI) |
Origin of Product |
United States |
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